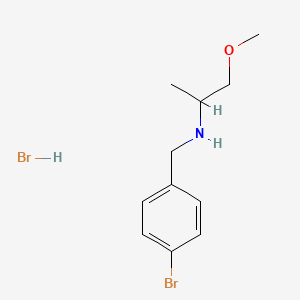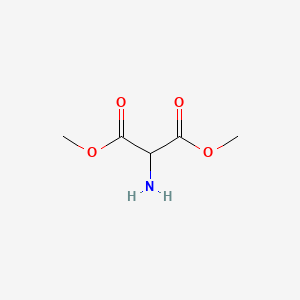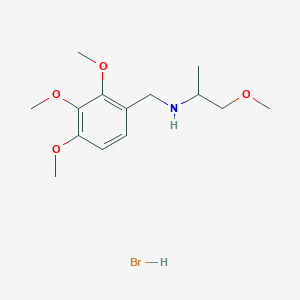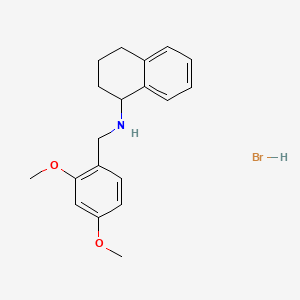amine hydrobromide; 95% CAS No. 1609396-15-7](/img/structure/B6351942.png)
[2-(4-Methoxyphenyl)ethyl](3-methylbenzyl)amine hydrobromide; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Methoxyphenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609396-15-7 . It has a molecular weight of 336.27 and its IUPAC name is 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine hydrobromide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C17H21NO.BrH/c1-14-4-3-5-16(12-14)13-18-11-10-15-6-8-17(19-2)9-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H . This indicates that the molecule contains a methoxyphenyl group, a methylbenzyl group, and an ethylamine group, along with a bromide ion.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Pharmacologically Active Derivatives : The study by Chapman et al. (1971) investigated pharmacologically active benzo[b]thiophen derivatives, highlighting the synthesis and preliminary pharmacological study of compounds, including amines and thiouronium salts derived from ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate (Chapman, Clarke, Gore, & Sharma, 1971).
Lanthanide Complex Cations : Research by Liu et al. (1993) explored the synthesis and characterization of N4O3 amine phenol ligands and their lanthanide complexes, which are significant in inorganic chemistry and materials science (Liu, Yang, Rettig, & Orvig, 1993).
Narcotic Antagonist Action : Jacoby et al. (1981) synthesized N-substituted ethyl 3-(n- or p-hydroxyphenyl)nipecotates to evaluate the role of a m- or p-hydroxy substituted beta-phenethylamine moiety in narcotic antagonist action (Jacoby, Boon, Darling, & Willette, 1981).
Asymmetric Synthesis : Bentley et al. (2011) demonstrated the use of lithium N-phenyl-N-(α-methylbenzyl)amide in the asymmetric synthesis of β-amino esters, showing the potential of these compounds in organic synthesis (Bentley, Davies, Lee, Roberts, & Thomson, 2011).
Pharmaceutical Research : Schroeder et al. (1992) synthesized various stereoisomers of 3‐(1‐aminoethyl)pyrrolidines, important intermediates in the preparation of quinolone antibacterials (Schroeder, Kiely, Laborde, Johnson, Szotek, Domagala, Stickney, Michel, & Kampf, 1992).
Chemical Synthesis and Analysis : A study by Caspar et al. (2017) involved the analysis of metabolites of a new psychoactive substance, demonstrating the application of these compounds in analytical and bioanalytical chemistry (Caspar, Westphal, Meyer, & Maurer, 2017).
Phosphorus-Nitrogen Donor Interaction : Timosheva et al. (2004) investigated phosphorus-nitrogen donor interaction in phosphate and oxyphosphorane compositions, which has implications for understanding enzymatic processes (Timosheva, Chandrasekaran, & Holmes, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.BrH/c1-14-4-3-5-16(12-14)13-18-11-10-15-6-8-17(19-2)9-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAAOTRWRBSZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CC=C(C=C2)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine hydrobromide; 95%](/img/structure/B6351889.png)

![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)
![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%](/img/structure/B6351900.png)
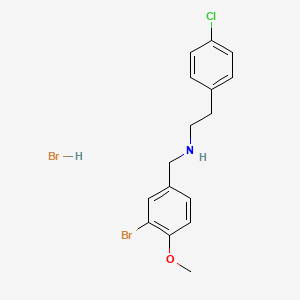
![N-[(4-Methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6351914.png)
